N-(4-Formyl-2-hydroxyphenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Formyl-2-hydroxyphenyl)methanesulfonamide is an organic compound with the molecular formula C8H9NO4S and a molecular weight of 215.228 g/mol . This compound is characterized by the presence of a formyl group, a hydroxy group, and a methanesulfonamide group attached to a benzene ring. It is commonly used in research and development due to its unique chemical properties.
Preparation Methods
The synthesis of N-(4-Formyl-2-hydroxyphenyl)methanesulfonamide typically involves the reaction of 4-formyl-2-hydroxybenzenesulfonamide with appropriate reagents under controlled conditions. One common method involves dissolving the raw material in N,N-dimethylformamide (DMF) and using sodium bromide (NaBr) as a catalyst. The reaction is carried out at 140°C for several hours, followed by the addition of sodium sulfite solution to precipitate the product . This method yields a high purity product with a yield of up to 97.1%.
Chemical Reactions Analysis
N-(4-Formyl-2-hydroxyphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the formyl group to a hydroxyl group.
Substitution: The hydroxy and formyl groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-Formyl-2-hydroxyphenyl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-Formyl-2-hydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxy group can participate in hydrogen bonding, affecting the compound’s binding affinity to its targets .
Comparison with Similar Compounds
N-(4-Formyl-2-hydroxyphenyl)methanesulfonamide can be compared with other similar compounds, such as:
N-(4-Hydroxyphenyl)methanesulfonamide: This compound lacks the formyl group, which may result in different chemical reactivity and biological activity.
N-(4-Formyl-2-hydroxyphenyl)benzenesulfonamide: This compound has a benzenesulfonamide group instead of a methanesulfonamide group, which can affect its solubility and reactivity. The presence of the formyl group in this compound makes it unique and potentially more reactive in certain chemical and biological contexts.
Properties
Molecular Formula |
C8H9NO4S |
---|---|
Molecular Weight |
215.23 g/mol |
IUPAC Name |
N-(4-formyl-2-hydroxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C8H9NO4S/c1-14(12,13)9-7-3-2-6(5-10)4-8(7)11/h2-5,9,11H,1H3 |
InChI Key |
CCSFSZWWOONILF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.